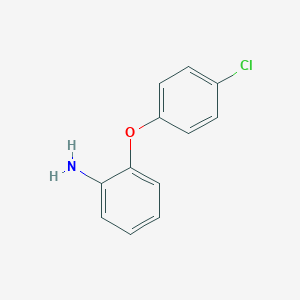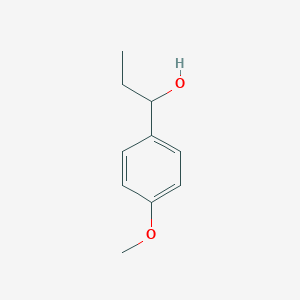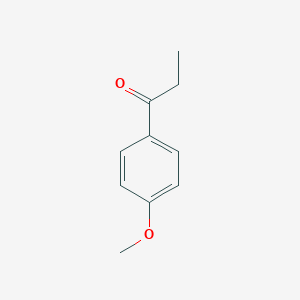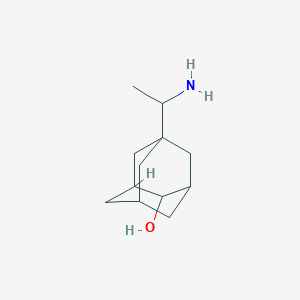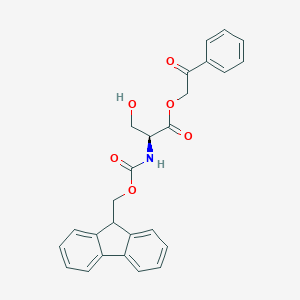
Paeonilactone C
Overview
Description
Paeonilactone C is a naturally occurring monoterpene compound isolated from the roots of Paeonia lactiflora, a plant widely used in traditional Chinese medicine. This compound belongs to the family of terpenes, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, particularly in neuroprotection and anti-inflammatory activities .
Mechanism of Action
Target of Action
Paeonilactone C, a monoterpenoid isolated from Paeonia lactiflora roots, has been found to have several primary targets. A protein-protein interaction network (PPI) analysis showed that AKT1, EGFR, SRC, MAPK14, NOS3, and KDR were key targets of this compound in the treatment of blood stasis syndrome .
Mode of Action
This compound interacts with its targets to exert its therapeutic effects. For instance, it has been found to significantly protect primary cultures of rat cortical cells against H2O2-induced neurotoxicity . This suggests that this compound may interact with its targets to mitigate oxidative stress.
Biochemical Pathways
It has been suggested that the potential pharmacological mechanisms of this compound may be related to angiogenesis, vasoconstriction and relaxation, coagulation, and the migration and proliferation of vascular cells .
Pharmacokinetics
More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily neuroprotective. It has been found to significantly protect primary cultures of rat cortical cells against H2O2-induced neurotoxicity . This suggests that this compound may have potential therapeutic applications in neurodegenerative disorders.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is a cold climate species found in woods and grasslands from 400 to 2,300 m elevations in its native range . It is tolerant of a wide range of soil conditions, but is intolerant of too dry or water-logged soil . These environmental factors may influence the concentration and efficacy of this compound in Paeonia lactiflora roots.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Paeonilactone C involves several steps, starting from the extraction of Paeonia lactiflora roots. The roots are typically dried and subjected to methanolic extraction. The extract is then fractionated using chromatographic techniques to isolate this compound. The specific reaction conditions include the use of solvents such as methanol and acetonitrile, and the application of techniques like ultra-high-performance liquid chromatography (UHPLC) and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. Large-scale production would require optimization of extraction and chromatographic conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Paeonilactone C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize this compound, leading to the formation of different oxidation products.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed to reduce this compound, resulting in the formation of reduced derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can lead to the formation of hydroxylated derivatives, while reduction with sodium borohydride can produce reduced monoterpenes .
Scientific Research Applications
Comparison with Similar Compounds
Paeonilactone A: Another monoterpene with similar neuroprotective properties.
Paeonilactone B: Known for its anti-inflammatory and antioxidant activities.
Paeoniflorigenone: Exhibits significant neuroprotective effects and is structurally similar to Paeonilactone C.
Uniqueness of this compound: this compound is unique due to its specific combination of neuroprotective and anti-inflammatory activities. Its ability to modulate multiple molecular pathways makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
[(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-17(21)8-13-11(7-14(17)18)12(16(20)23-13)9-22-15(19)10-5-3-2-4-6-10/h2-6,11-13,21H,7-9H2,1H3/t11-,12-,13-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBBWGLLDEQEV-ZFRZLUBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(CC1=O)C(C(=O)O2)COC(=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]2[C@H](CC1=O)[C@H](C(=O)O2)COC(=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98751-77-0 | |
| Record name | Paeonilactone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAEONILACTONE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS4QRR92VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Paeonilactone C?
A1: this compound, a monoterpene isolated from the roots of Paeonia lactiflora, demonstrates neuroprotective activity against oxidative stress. [] Specifically, it was shown to protect primary rat cortical cells from damage induced by hydrogen peroxide (H2O2). []
Q2: Is there a connection between the structure of this compound and its neuroprotective activity?
A2: While the provided research highlights the neuroprotective effect of this compound, [] it does not delve into specific structure-activity relationships. Further research is needed to understand how modifications to the this compound structure might impact its activity, potency, and selectivity.
Q3: Are there existing methods to synthesize this compound?
A3: Yes, enantiospecific synthesis of (+)-Paeonilactone C has been achieved using R-(-)-carvone as a starting material. [, ] This approach allows for the controlled synthesis of the desired enantiomer of the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B29494.png)
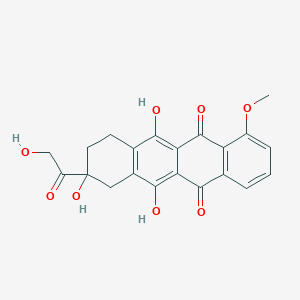
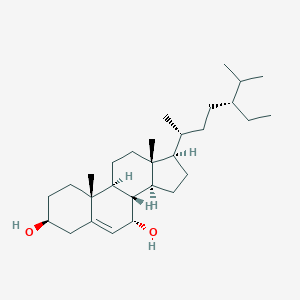
![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)
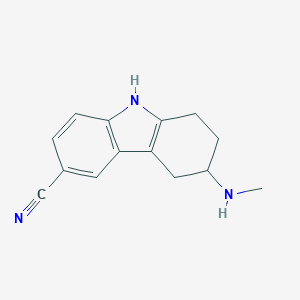
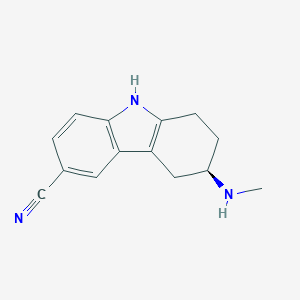
![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)
![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)
